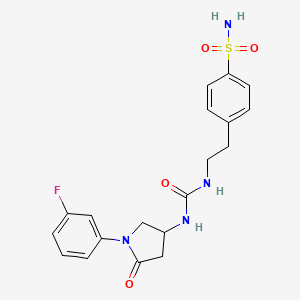

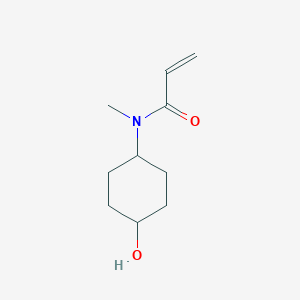

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Treatment

Potent Inhibitors of Carbonic Anhydrase IX

Studies have shown that ureido benzenesulfonamides, particularly those incorporating 1,3,5-triazine moieties, act as potent inhibitors of carbonic anhydrase IX (hCA IX), a tumor-associated enzyme. These inhibitors have shown high selectivity and potency, indicating their potential as anticancer agents. Specifically, one compound demonstrated sub-nanomolar inhibition, suggesting its suitability for further pharmacologic studies targeting cancer (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).

Antimetastatic Activity

Another study highlighted a ureido-substituted benzenesulfonamide that significantly inhibited metastases formation in a breast cancer metastasis model, positioning it as a promising candidate for the development of novel antimetastatic drugs (F. Pacchiano, F. Carta, P. McDonald, et al., 2011).

Anticonvulsant and Analgesic Applications

- Effective Anticonvulsant Action: Research into benzenesulfonamide derivatives has also uncovered their efficacy as carbonic anhydrase inhibitors with potential anticonvulsant activity. Some derivatives were tested in animal models and showed effective seizure protection, suggesting a therapeutic potential for epileptic disorders (C. B. Mishra, Shikha Kumari, A. Angeli, et al., 2017).

Antimicrobial Activity

- Antimicrobial and Anticancer Evaluation: Certain sulfonamide derivatives have been synthesized and tested for their antimicrobial and anticancer activities, revealing a subset with potent effects. This underscores the versatility of these compounds in addressing a range of pathologies beyond cancer, including bacterial and fungal infections (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme Carbonic Anhydrase (CA; EC 4.2.1.1) . This enzyme plays a crucial role in balancing acid and base equilibria in tissues and blood through the conversion of carbon dioxide and water into bicarbonate and protons .

Mode of Action

The compound acts as a selective inhibitor of the tumor-associated human Carbonic Anhydrase IX and XII . The ureido moiety installed at the tail section of the compound contributes to its selectivity . High-resolution X-ray crystallographic investigation revealed a strong correlation between the ureido moiety and the amino acid residues Q92 and Q67 in both the hCA II and hCA IX-mimic, contributing to highly stabilized ligand-protein complex .

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase affects the enzyme’s ability to balance acid and base equilibria in tissues and blood . This can have downstream effects on various biochemical pathways, particularly those involving the regulation of pH and the transport of carbon dioxide and oxygen.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase activity. This can lead to changes in the regulation of pH and the transport of carbon dioxide and oxygen in the body. In the context of cancer treatment, the inhibition of tumor-associated Carbonic Anhydrase IX and XII can potentially limit tumor growth and proliferation .

properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4S/c20-14-2-1-3-16(10-14)24-12-15(11-18(24)25)23-19(26)22-9-8-13-4-6-17(7-5-13)29(21,27)28/h1-7,10,15H,8-9,11-12H2,(H2,21,27,28)(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECNNLDFHDCNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2425758.png)

![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)

![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)

![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)

![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)